molecular formula C6H9N3O B2421761 1-ethyl-1H-pyrazole-3-carboxamide CAS No. 89464-90-4

1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2421761
CAS No.: 89464-90-4
M. Wt: 139.158
InChI Key: MLXGKZWDMDQKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group and a carboxamide group. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, the pyrazole ring forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with.

Cellular Effects

Some pyrazole derivatives have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety

Dosage Effects in Animal Models

The effects of 1-Ethyl-1H-pyrazole-3-carboxamide at different dosages in animal models have not been reported. The effects of pyrazole derivatives can vary with different dosages, and high doses may result in toxic or adverse effects .

Metabolic Pathways

Pyrazole derivatives can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of pyrazole derivatives can be influenced by factors such as the specific structure of the derivative and the type of cells or tissues involved .

Subcellular Localization

The subcellular localization of pyrazole derivatives can be influenced by factors such as the specific structure of the derivative and any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to yield 1-ethyl-1H-pyrazole-3-carboxylic acid. Finally, the carboxylic acid is converted to the carboxamide using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3-carboxamide
  • 1-Phenyl-1H-pyrazole-3-carboxamide
  • 1-Ethyl-1H-pyrazole-5-carboxamide

Comparison: 1-Ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-pyrazole-3-carboxamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in enzyme inhibition and receptor binding. Similarly, the position of the carboxamide group in 1-ethyl-1H-pyrazole-5-carboxamide alters its chemical properties and biological interactions .

Properties

IUPAC Name

1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGKZWDMDQKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.